molecular formula C14H10N2O B1283054 3-amino-1H-benzo[f]chromene-2-carbonitrile CAS No. 141987-72-6

3-amino-1H-benzo[f]chromene-2-carbonitrile

Cat. No. B1283054
M. Wt: 222.24 g/mol
InChI Key: KGTWPNUXYAQGBC-UHFFFAOYSA-N
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Description

3-Amino-1H-benzo[f]chromene-2-carbonitrile is a compound belonging to the chromene class, which is known for its biological significance and presence in various natural products. The interest in this compound stems from its potential applications in medicinal chemistry and material science due to its diverse chemical properties and biological activities .

Synthesis Analysis

The synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles has been achieved through various methods. One approach involves a non-catalytic reaction starting from Mannich bases of the naphthalene series and malononitrile, with intermediate products such as 1-benzylidene(or methylidene)naphthalen-2(1H)-ones . Another method utilizes substituted cinnamonitriles and 7-methoxy-2-tetralone in the presence of triethylbenzylammonium chloride (TEBA) as a catalyst in aqueous media, highlighting the environmental friendliness of the process . Additionally, an efficient one-pot synthesis using p-dimethylaminopyridine (DMAP) as a heterogeneous catalyst under solvent-free conditions has been reported, offering advantages such as high yields and the absence of hazardous solvents .

Molecular Structure Analysis

The molecular structure of various benzo[f]chromene derivatives has been elucidated using different spectroscopic techniques and confirmed by X-ray crystallography. For instance, the crystal structure of a related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, was determined to be monoclinic with specific hydrogen bonding and π-π interactions stabilizing the crystal structure . Similarly, the structure of 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile was confirmed by IR and 1H NMR spectra and X-ray crystallography .

Chemical Reactions Analysis

The reactivity of benzo[f]chromene derivatives has been explored in various chemical reactions. For example, a benzo[h]chromene derivative was used as a 'Turn On' fluorescence chemosensor for the selective detection of Pb2+ ions, demonstrating the compound's potential in sensor applications . The reaction of different halogen derivatives with the hydroxy-group of 2-amino-8-hydroxy-4-styryl-4H-benzo[h]chromene-3-carbonitrile led to the synthesis of novel substituted derivatives, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-1H-benzo[f]chromene-2-carbonitriles are influenced by their molecular structure and substituents. The introduction of fluorine atoms into the chromene derivatives has been shown to significantly improve their biological activities, as demonstrated in the synthesis of fluorinated 2-amino-4H-benzo[g]chromene-5,10-dione-3-carbonitriles . The use of an acidic ionic liquid in the synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives has also been reported, highlighting the method's efficiency and the ease of catalyst recyclability .

Scientific Research Applications

Synthesis Techniques

3-Amino-1H-benzo[f]chromene-2-carbonitriles are synthesized using various techniques, including non-catalytic reactions from Mannich bases and malononitrile, with reactive 1-benzylidene(or methylidene)naphthalen-2(1H)-ones as intermediate products (Osipov, Osyanin, & Klimochkin, 2013). Another method involves the synthesis in aqueous media using triethylbenzylammonium chloride as a catalyst, offering advantages in yield, pollution reduction, simplicity, and eco-friendliness (Shi, Yu, Zhuang, & Wang, 2006).

Green Chemistry Applications

In green chemistry, substituted 3-amino-1-aryl-1H-benzo[f]chromenes-2-carbonitriles can be prepared via one-pot three-component reactions using Rochelle salt as a novel green heterogeneous and reusable catalyst, demonstrating the growing focus on sustainable methods in chemical synthesis (El-Maghraby, 2014).

Antimicrobial and Antifungal Studies

Studies on novel fused naphthopyranotetrazole derivatives starting from 2-amino-benzo[h]chromene-3-carbonitrile have shown promising antimicrobial and antifungal activities, revealing the potential medical applications of these compounds (Kanakaraju & Chandramouli, 2015).

Anti-proliferative Properties

Research on derivatives of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile has shown significant anti-proliferative properties in colorectal cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Ahagh et al., 2019).

Fluorescence Sensing Applications

A study found that a benzo[h]chromene derivative, 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile, can act as a 'Turn On' fluorescence chemosensor for selective Pb2+ detection, demonstrating the compound's utility in environmental monitoring and biological imaging (Sinha et al., 2013).

Safety And Hazards

The compound is classified as an irritant . Sigma-Aldrich, a supplier of the compound, states that it provides the product as-is and makes no representation or warranty whatsoever with respect to the product .

properties

IUPAC Name

3-amino-1H-benzo[f]chromene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-6H,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTWPNUXYAQGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(OC2=C1C3=CC=CC=C3C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565982
Record name 3-Amino-1H-naphtho[2,1-b]pyran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1H-benzo[f]chromene-2-carbonitrile

CAS RN

141987-72-6
Record name 3-Amino-1H-naphtho[2,1-b]pyran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
AD Sedighe Gholipoura… - Advanced Studies in …, 2015 - m-hikari.com
An efficient environmentally friendly procedure for the synthesis of biologically important 3-amino-1H-benzo [f] chromene-2-carbonitriles through the one‐pot, three‐component reaction …
Number of citations: 7 m-hikari.com
JR Li, LJ Zhang, XQ Yang, Q Li, D Wang… - Chinese Chemical …, 2008 - Elsevier
Two different skeletons of heterocyclic compounds, quinoline and quinazolinone analogs could be obtained by a novel one-pot synthesis from substituted 3-amino-1H-benzo[f]chromene…
Number of citations: 18 www.sciencedirect.com
DV Osipov, VA Osyanin, YN Klimochkin - Russian Journal of Organic …, 2013 - Springer
3-Amino-1H-benzo[f]chromene-2-carbonitriles were synthesized by non-catalytic reaction from Mannich bases of the naphthalene series and malononitrile. Reactive 1-benzylidene(or …
Number of citations: 20 link.springer.com
HEA Ahmed, MAA El-Nassag, AH Hassan… - Journal of Enzyme …, 2018 - Taylor & Francis
In our effort to develop novel and powerful agents with anti-proliferative activity, two new series of 1H-benzo[f]chromene derivatives, 4a–h and 6a–h, were synthesised using …
Number of citations: 34 www.tandfonline.com
HM Mohamed, AM Fouda, ES Khattab… - … für Naturforschung C, 2017 - degruyter.com
A series of 1H-benzo [f] chromene-2-carbonitriles was synthesized and evaluated for their cytotoxic activities against MCF-7, HCT-116, and HepG-2 cancer cells. The SAR studies …
Number of citations: 14 www.degruyter.com
AV Lukashenko, DV Osipov, VА Osyanin… - Chemistry of …, 2020 - Springer
A series of 3-amino-1H-benzo[f]chromenes were obtained in the reaction of 1-[(dimethylamino)methyl]naphthalen-2-ol with push-pull ketene N,S-acetals containing an electron-…
Number of citations: 4 link.springer.com
K Kantharaju, SY Khatavi - ChemistrySelect, 2018 - Wiley Online Library
In this work, agro‐waste stuff was employed as a natural source catalyst for the synthesis of 2‐amino‐4H‐chromene as green protocol. The synthesis was carried out in three …
H Akrami, BF Mirjalili, O Firuzi, A Hekmat… - Letters in Drug …, 2020 - ingentaconnect.com
Background: Chromene and anilinopyrimidine heterocyclics are attractive anticancer compounds that have inspired many researchers to design novel derivatives bearing improved …
Number of citations: 2 www.ingentaconnect.com
VA Osyanin, DV Osipov, YN Klimochkin - Tetrahedron, 2012 - Elsevier
We have reported DBU catalyzed synthesis of 4-unsubstituted 2-amino-4H-chromene-2-carbonitriles in water under reflux. The attractive features of this process are mild reaction …
Number of citations: 50 www.sciencedirect.com
MR Yousefi, O Goli-Jolodar, F Shirini - Bioorganic Chemistry, 2018 - Elsevier
An improved, forthright, and highly efficient one-pot synthesis of a wide range of pharmaceutically exciting diverse kind of functionalized 2-amino-3-cyano-4H-pyrans and especially bis-…
Number of citations: 39 www.sciencedirect.com

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